molecular formula C7H13BrO B3049233 (2-Bromo-1-methoxyethyl)cyclobutane CAS No. 1989659-76-8

(2-Bromo-1-methoxyethyl)cyclobutane

Cat. No.: B3049233
CAS No.: 1989659-76-8
M. Wt: 193.08
InChI Key: HSZQNEYYXIMFCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-1-methoxyethyl)cyclobutane is an organic compound with the molecular formula C7H13BrO. It is a cyclobutane derivative featuring a bromo and a methoxyethyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1-methoxyethyl)cyclobutane typically involves the bromination of cyclobutane derivatives. One common method includes the reaction of cyclobutane with bromine in the presence of a methoxyethyl group under controlled conditions . The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the bromination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using similar methods as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1-methoxyethyl)cyclobutane undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The methoxyethyl group can be oxidized under specific conditions to form corresponding aldehydes or acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, resulting in the formation of cyclobutane derivatives.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Major Products Formed

    Substitution: Formation of hydroxyl or amino derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of cyclobutane derivatives without the bromine atom.

Scientific Research Applications

(2-Bromo-1-methoxyethyl)cyclobutane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Bromo-1-methoxyethyl)cyclobutane involves its reactivity due to the presence of the bromo and methoxyethyl groups. The bromine atom is a good leaving group, making the compound reactive in substitution reactions. The methoxyethyl group can participate in various chemical transformations, influencing the overall reactivity and stability of the compound .

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-1-methoxyethyl)cyclobutane: Similar structure but with a chlorine atom instead of bromine.

    (2-Bromo-1-ethoxyethyl)cyclobutane: Similar structure but with an ethoxyethyl group instead of methoxyethyl.

    (2-Bromo-1-methoxyethyl)cyclopentane: Similar structure but with a cyclopentane ring instead of cyclobutane.

Properties

IUPAC Name

(2-bromo-1-methoxyethyl)cyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-9-7(5-8)6-3-2-4-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZQNEYYXIMFCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CBr)C1CCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301284216
Record name Cyclobutane, (2-bromo-1-methoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1989659-76-8
Record name Cyclobutane, (2-bromo-1-methoxyethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1989659-76-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutane, (2-bromo-1-methoxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301284216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Bromo-1-methoxyethyl)cyclobutane
Reactant of Route 2
(2-Bromo-1-methoxyethyl)cyclobutane
Reactant of Route 3
Reactant of Route 3
(2-Bromo-1-methoxyethyl)cyclobutane
Reactant of Route 4
Reactant of Route 4
(2-Bromo-1-methoxyethyl)cyclobutane
Reactant of Route 5
(2-Bromo-1-methoxyethyl)cyclobutane
Reactant of Route 6
(2-Bromo-1-methoxyethyl)cyclobutane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.